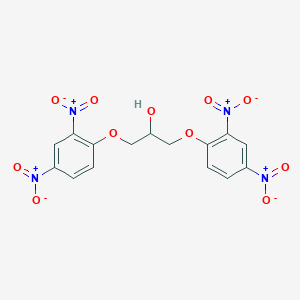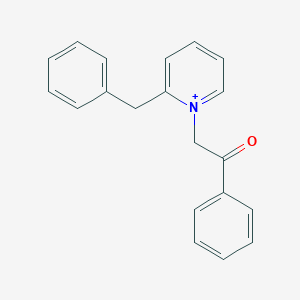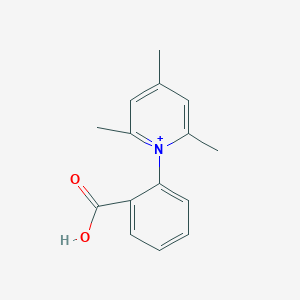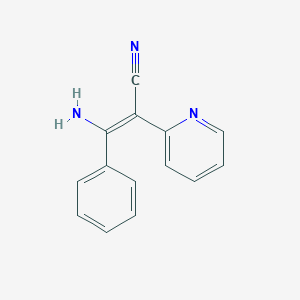
1,3-Bis{2,4-bisnitrophenoxy}-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis{2,4-bisnitrophenoxy}-2-propanol, commonly known as BNPP, is a chemical compound that belongs to the family of nitrophenyl ethers. It is a white crystalline solid that is soluble in organic solvents such as acetone and chloroform. BNPP has been widely used as a reagent in organic synthesis, and it has also shown potential in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of BNPP involves its ability to bind to the active site of enzymes and block their activity. This binding occurs through the formation of hydrogen bonds and other non-covalent interactions between BNPP and the enzyme.
Biochemical and Physiological Effects
BNPP has been shown to have various biochemical and physiological effects, depending on the specific enzyme it targets. For example, inhibition of nitric oxide synthase can lead to decreased levels of nitric oxide in the body, which can affect cardiovascular function and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using BNPP in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of BNPP to be used, reducing the risk of non-specific effects. However, one limitation of BNPP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving BNPP. One area of interest is the development of more selective inhibitors that target specific enzymes. Another area of interest is the use of BNPP in drug discovery, as its ability to inhibit enzymes may be useful in identifying new drug targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BNPP and its potential therapeutic applications.
Synthesis Methods
The synthesis of BNPP involves the reaction of 2,4-dinitrophenol with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The resulting product is then treated with sodium nitrite and hydrochloric acid to form BNPP. The overall reaction is shown below:
Scientific Research Applications
BNPP has been used in various scientific research applications due to its ability to act as a potent inhibitor of certain enzymes. For example, BNPP has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide in the body. This inhibition can be useful in studying the role of nitric oxide in various physiological processes.
properties
Molecular Formula |
C15H12N4O11 |
|---|---|
Molecular Weight |
424.28 g/mol |
IUPAC Name |
1,3-bis(2,4-dinitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H12N4O11/c20-11(7-29-14-3-1-9(16(21)22)5-12(14)18(25)26)8-30-15-4-2-10(17(23)24)6-13(15)19(27)28/h1-6,11,20H,7-8H2 |
InChI Key |
ZXMFUSPKAIXFLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)


![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)





![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)